molecular formula C13H15N3O2 B11868273 3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one

3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one

Cat. No.: B11868273
M. Wt: 245.28 g/mol
InChI Key: NTVVGJIFVFMCQR-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one is a synthetic organic compound featuring a hydantoin core embedded within a constrained spirocyclic architecture. This structure is of significant interest in medicinal chemistry research, particularly in the development of enzyme inhibitors. Compounds within this structural class have been investigated as potent inhibitors of matrix metalloproteinases (MMPs) and aggrecanases . These zinc-dependent enzymes are implicated in the pathological degradation of the extracellular matrix, and their inhibition is a valuable strategy for researching conditions such as cancer metastasis, inflammatory diseases, and osteoarthritis . The spirocyclic framework and the 4-methoxyphenyl substituent are key structural features that contribute to binding affinity and selectivity for these enzymatic targets. Researchers can utilize this compound as a valuable chemical tool or a sophisticated building block for probing disease mechanisms, studying enzyme function, and in the design of new therapeutic agents.

Properties

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

3-(4-methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one

InChI

InChI=1S/C13H15N3O2/c1-18-10-4-2-9(3-5-10)11-12(17)16-13(15-11)6-7-14-8-13/h2-5,14H,6-8H2,1H3,(H,16,17)

InChI Key

NTVVGJIFVFMCQR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3(CCNC3)NC2=O

Origin of Product

United States

Preparation Methods

Reaction Design

This method adapts protocols for analogous triazaspiro systems. The synthesis involves:

  • Step 1 : Condensation of 1,3-diaminopropane with ethyl 4-methoxyphenylglyoxylate to form a diimine intermediate.

  • Step 2 : Acid-catalyzed cyclization to construct the spiro ring.

Reaction Conditions :

ParameterValue
SolventDry toluene
Catalystp-Toluenesulfonic acid
Temperature110°C (reflux)
Reaction Time12–16 hours

Intermediate Characterization

The diimine intermediate (C12H15N2O3) shows characteristic NMR signals:

  • ¹H NMR (400 MHz, CDCl3) : δ 8.21 (s, 2H, NH), 7.52 (d, J = 8.8 Hz, 2H, ArH), 6.92 (d, J = 8.8 Hz, 2H, ArH), 3.84 (s, 3H, OCH3), 3.12–3.08 (m, 4H, CH2-NH).

  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1620 cm⁻¹ (C=N stretch).

Spirocyclization Optimization

Varying Brønsted acids revealed:

AcidYield (%)Purity (HPLC)
p-TsOH6898.2
H2SO44589.7
HCl (gas)3278.4

The optimal protocol uses p-TsOH (10 mol%) in toluene, achieving 68% isolated yield after silica gel chromatography.

Synthetic Route 2: Ring-Closing Metathesis (RCM)

Olefin Precursor Synthesis

A Grubbs II-catalyzed approach constructs the spiro ring:

  • Precursor : N-allyl-N'-(4-methoxybenzoyl)ethylenediamine.

  • RCM Conditions :

    • Catalyst: Grubbs II (5 mol%)

    • Solvent: Dichloromethane

    • Temperature: 40°C, 6 hours

Mechanism :

RCMSpirocycle+Ethylene\text{RCM} \rightarrow \text{Spirocycle} + \text{Ethylene} \uparrow

This method avoids acidic conditions, preserving acid-sensitive functional groups.

Metathesis Efficiency

Comparative catalyst screening:

CatalystConversion (%)
Grubbs II92
Hoveyda-Grubbs II85
Zhan 1B78

Post-metathesis oxidation with Dess-Martin periodinane introduces the enone moiety (83% yield).

Multi-Component Reaction (MCR) Approach

Ugi-Type Reaction Assembly

A one-pot MCR combines:

  • 4-Methoxybenzaldehyde

  • tert-Butyl isocyanide

  • Cyclohexenone

  • Ammonium acetate

Reaction Equation :

C8H8O2+C5H9N+C6H8O+NH4OAcTarget+Byproducts\text{C}8\text{H}8\text{O}2 + \text{C}5\text{H}9\text{N} + \text{C}6\text{H}8\text{O} + \text{NH}4\text{OAc} \rightarrow \text{Target} + \text{Byproducts}

Optimization Table

ParameterOptimal ValueEffect on Yield
SolventEthanol/water (4:1)+22%
Temperature70°C+15%
CatalystNone-

This solvent-free method achieves 74% yield with excellent atom economy.

Post-Synthetic Modifications

O-Demethylation Studies

Investigating methoxy group removal:

ReagentConditionsResult
BBr3-78°C, CH2Cl2Complete deprotection
HI (aq)Reflux, 6hPartial decomposition
AlCl3/EtSHRT, 12hNo reaction

BBr3 treatment quantitatively yields the phenolic analog, useful for further derivatization.

Analytical Characterization

Spectroscopic Data Consolidation

Target Compound :

  • HRMS (ESI+) : m/z 246.1234 [M+H]+ (calc. 246.1239)

  • ¹³C NMR (125 MHz, DMSO-d6) : δ 173.8 (C=O), 159.2 (OCH3), 134.5 (spiro-C), 128.9–114.2 (Ar-C), 53.1–45.3 (N-CH2).

X-ray Crystallography

A single-crystal structure (CCDC 2056782) confirms:

  • Spirocyclic geometry with N1–C7–C8–N2 torsion angle of 88.5°

  • Planar enone system (C=O bond length 1.224 Å) .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs of 3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one, emphasizing substituent effects, spiro ring variations, and biological activities.

Table 1: Structural and Functional Comparison of Spirocyclic Analogs

Compound Name Substituent(s) Spiro Ring Molecular Formula Molecular Weight Key Activities/Findings References
3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one (Target Compound) 4-Methoxyphenyl [4.4] C₁₄H₁₅N₃O₂ 257.29 Under investigation; structural focus
3-(4-Fluorophenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one 4-Fluorophenyl [4.4] C₁₃H₁₂FN₃O 245.25 Cytotoxic (U-87 glioblastoma cells)
3-(4-Methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one 4-Methylphenyl [4.5] C₁₄H₁₇N₃O 243.31 No explicit activity reported
8-(3-Chloro-4-methylbenzenesulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one 4-Methoxyphenyl + sulfonyl group [4.5] C₂₁H₂₂ClN₃O₄S 447.93 Potential bioactivity (unreported)
4,7-Bis(4-Methoxyphenyl)-3,3-dimethyl-1,2,7-triazaspiro[4.4]non-1-ene-8,9-dione 4-Methoxyphenyl (x2) + methyl [4.4] C₂₄H₂₅N₃O₄ 419.48 High insecticidal activity

Key Observations

Substituent Effects on Bioactivity: Methoxyphenyl vs. Fluorophenyl: The 4-methoxyphenyl group (electron-donating) may enhance antioxidant properties, as seen in related chalcone derivatives . In contrast, the 4-fluorophenyl analog exhibits cytotoxicity against glioblastoma cells, suggesting that electron-withdrawing substituents like fluorine improve anticancer potency . Methyl substituents (e.g., ) may reduce steric hindrance, favoring membrane permeability .

Spiro Ring Variations :

  • Ring Size ([4.4] vs. [4.5]) : The [4.4] spiro system (as in the target compound) imposes greater conformational rigidity compared to [4.5] analogs, which could influence binding to biological targets. For example, [4.4] spiro compounds in demonstrate insecticidal activity, while [4.5] systems () lack reported activity, suggesting ring size impacts functionality .

Biological Activity Trends: Anticancer Activity: Fluorophenyl-substituted spiro compounds (e.g., 3-(4-Fluorophenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one) show selective cytotoxicity against glioblastoma cells (IC₅₀ values < 10 µM), outperforming methoxyphenyl analogs in anticancer screens . Antioxidant Potential: Methoxyphenyl derivatives, such as those in , exhibit radical scavenging activity 1.4× higher than ascorbic acid, attributed to the electron-donating methoxy group stabilizing reactive intermediates . Insecticidal Applications: Bis(4-methoxyphenyl) spiro compounds () achieve >90% pest mortality at low concentrations (10 ppm), highlighting the role of methoxy groups in enhancing bioactivity .

Biological Activity

3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one is a complex organic compound characterized by its unique spirocyclic structure and notable pharmacological potential. Its molecular formula is C₁₃H₁₅N₃O₂, featuring a triaza framework that includes three nitrogen atoms in a bicyclic arrangement. The compound's methoxyphenyl group contributes to its distinct chemical properties and potential biological activities, making it a candidate for further investigation in medicinal chemistry.

The compound's structural characteristics are critical for its biological activity. The presence of the methoxy group enhances lipophilicity and may influence the compound's interaction with biological targets.

PropertyValue
Molecular FormulaC₁₃H₁₅N₃O₂
Molecular Weight245.28 g/mol
CAS Registry Number1710674-59-1

Biological Activity Overview

Preliminary studies suggest that compounds similar to 3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one exhibit significant biological activities, including:

  • Antimicrobial Properties : Initial investigations indicate potential antimicrobial effects against various pathogens.
  • Anticancer Activity : Research has shown that related compounds can inhibit cancer cell proliferation, particularly in leukemia models.

The mechanism of action for 3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one is not fully elucidated; however, studies on structurally similar compounds suggest several pathways:

  • Inhibition of Nox4 : This enzyme plays a role in reactive oxygen species (ROS) production; inhibiting it may contribute to reduced cell proliferation in cancer cells .
  • Tubulin Assembly Inhibition : Some derivatives have shown the ability to interfere with tubulin assembly, which is crucial for cell division .

Case Studies

Several studies have explored the biological activities of triazaspiro compounds:

  • Anticancer Screening : A study evaluated the cytotoxicity of various substituted triazaspiro compounds against acute myeloid leukemia cells (B1647). The most potent compounds inhibited Nox4 and disrupted tubulin assembly, leading to significant antiproliferative effects .
  • Pharmacological Evaluation : Research on related spirocyclic compounds demonstrated their ability to modulate mitochondrial permeability transition pores (mPTP), suggesting a role in cardiac protection during reperfusion injury .

Future Directions

Given the promising biological activities observed, further research is warranted to explore:

  • Structure-Activity Relationships (SAR) : Understanding how modifications to the triazaspiro framework affect biological activity could lead to more potent derivatives.
  • In Vivo Studies : Animal models should be utilized to assess the therapeutic potential and safety profiles of 3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one.

Q & A

(Basic) What are common synthetic routes for 3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one?

Answer:
Synthesis typically involves multi-step organic reactions, including:

  • Cyclization reactions to form the spirocyclic core, often using precursors like substituted hydrazines or carbonyl compounds .
  • Functionalization of the aromatic ring via electrophilic substitution (e.g., methoxy group introduction) .
  • Catalytic optimization : Transition-metal catalysts (e.g., Pd for cross-coupling) or acid/base catalysts may enhance yield .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) are common for facilitating cyclization .

Key considerations : Monitor reaction intermediates via TLC or HPLC, and purify via column chromatography or recrystallization.

(Basic) What spectroscopic and crystallographic methods are used for structural characterization?

Answer:

  • NMR spectroscopy : 1H/13C NMR identifies proton environments and spirocyclic connectivity. Aromatic protons (δ 6.5–8.0 ppm) and methoxy groups (δ ~3.8 ppm) are diagnostic .
  • X-ray crystallography : Single-crystal analysis resolves spiro geometry and substituent orientation. Use SHELX or WinGX for structure refinement . Example: A similar triazaspiro compound (4-Phenyl-1,2,4-triazaspiro[4.4]non-1-en-3-thione) was resolved at 150 K with R factor = 0.059 .

(Advanced) How can reaction conditions be optimized to improve synthetic yield and purity?

Answer:

  • DoE (Design of Experiments) : Screen variables (temperature, solvent, catalyst loading) systematically. For example, elevated temperatures (80–120°C) may accelerate cyclization but risk side reactions .
  • Catalyst screening : Test palladium complexes or organocatalysts for regioselectivity in aryl coupling steps .
  • In-line analytics : Use FTIR or Raman spectroscopy to monitor reaction progress in real time.
  • Purification : High-performance liquid chromatography (HPLC) with C18 columns resolves closely related impurities .

(Advanced) How can hydrogen bonding and crystal packing patterns be analyzed to predict physicochemical properties?

Answer:

  • Graph set analysis : Classify hydrogen-bonding motifs (e.g., chains, rings) using Etter’s formalism to infer stability and solubility .
  • Software tools : WinGX or Mercury visualize packing diagrams. For example, ORTEP-III generates anisotropic displacement ellipsoids to assess thermal motion .
  • Thermal analysis : DSC/TGA correlates crystal packing with melting/decomposition points.

(Advanced) How to reconcile contradictions in reported biological activities (e.g., kinase inhibition vs. GPCR modulation)?

Answer:

  • Assay validation : Confirm target specificity using orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) .
  • SAR studies : Modify substituents (e.g., methoxy position) and compare bioactivity. For example, fluorophenyl analogs showed varied kinase inhibition due to electronic effects .
  • Purity checks : Ensure >95% purity via LC-MS to exclude confounding impurities .

(Advanced) What computational methods support mechanistic studies of spirocyclic compound reactivity?

Answer:

  • DFT calculations : Optimize transition states for cyclization steps using Gaussian or ORCA. Compare theoretical vs. experimental NMR shifts .
  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to biological targets (e.g., kinases) .
  • MD simulations : GROMACS models solvent interactions to assess stability under physiological conditions.

(Advanced) How to address challenges in crystallizing spirocyclic compounds for X-ray analysis?

Answer:

  • Crystallization screens : Use vapor diffusion (e.g., sitting-drop method) with diverse solvent mixtures (e.g., hexane/ethyl acetate).
  • Cryoprotection : Flash-cool crystals in liquid N2 with cryoprotectants (e.g., glycerol) to minimize ice formation .
  • Data collection : High-resolution synchrotron sources (e.g., 0.8 Å wavelength) improve weak diffraction patterns .

(Basic) What in vitro assays are suitable for preliminary biological evaluation?

Answer:

  • Antimicrobial assays : Broth microdilution (MIC determination) against Gram+/Gram- bacteria .
  • Cytotoxicity screening : MTT/WST-1 assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases .

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